molecular formula C11H6Cl4N2 B13120066 2-(Chloromethyl)-5-(2,3,6-trichlorophenyl)pyrimidine

2-(Chloromethyl)-5-(2,3,6-trichlorophenyl)pyrimidine

Cat. No.: B13120066
M. Wt: 308.0 g/mol
InChI Key: ILEUISXACMYDDI-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-(2,3,6-trichlorophenyl)pyrimidine is an organic compound with the molecular formula C11H6Cl4N2 This compound is characterized by a pyrimidine ring substituted with a chloromethyl group and a trichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-(2,3,6-trichlorophenyl)pyrimidine typically involves the reaction of 2,3,6-trichlorobenzaldehyde with a suitable pyrimidine precursor under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The chloromethyl group is introduced through a chloromethylation reaction using formaldehyde and hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-(2,3,6-trichlorophenyl)pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the pyrimidine ring can lead to the formation of dihydropyrimidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various nucleophiles such as amines and thiols.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.

Major Products Formed

    Substitution Reactions: Products include substituted pyrimidines with various functional groups.

    Oxidation Reactions: Products include aldehydes and carboxylic acids.

    Reduction Reactions: Products include dihydropyrimidine derivatives.

Scientific Research Applications

2-(Chloromethyl)-5-(2,3,6-trichlorophenyl)pyrimidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-(2,3,6-trichlorophenyl)pyrimidine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The trichlorophenyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-5-(2,4,6-trichlorophenyl)pyrimidine
  • 2-(Chloromethyl)-5-(2,3,5-trichlorophenyl)pyrimidine
  • 2-(Chloromethyl)-5-(2,3,4-trichlorophenyl)pyrimidine

Uniqueness

2-(Chloromethyl)-5-(2,3,6-trichlorophenyl)pyrimidine is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. The 2,3,6-trichlorophenyl group provides a distinct steric and electronic environment, affecting the compound’s interaction with various targets and its overall stability.

Properties

Molecular Formula

C11H6Cl4N2

Molecular Weight

308.0 g/mol

IUPAC Name

2-(chloromethyl)-5-(2,3,6-trichlorophenyl)pyrimidine

InChI

InChI=1S/C11H6Cl4N2/c12-3-9-16-4-6(5-17-9)10-7(13)1-2-8(14)11(10)15/h1-2,4-5H,3H2

InChI Key

ILEUISXACMYDDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1Cl)C2=CN=C(N=C2)CCl)Cl)Cl

Origin of Product

United States

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